5,8,11-Eicosatriynoic acid

Lipoxygenase Inhibition Enzymatic Selectivity Arachidonic Acid Cascade

5,8,11-Eicosatriynoic acid (ETI) is a non-metabolizable arachidonic acid analog with a documented >14-fold LOX/COX selectivity window (12-LO ID50=24 µM vs COX ID50=340 µM). Unlike generic LOX inhibitors or structural analogs like ETYA (~2-fold selectivity), ETI provides unambiguous pathway attribution essential for interpretable arachidonic acid cascade studies. Demonstrates unique Ca2+ release from ER/mitochondria (EC50=20 µM) independent of LOX, an off-target effect absent in baicalein and other common LOX inhibitors. Critical for platelet activation, leukotriene biosynthesis, and oocyte maturation research where pathway crosstalk is a concern. ≥98% purity. For R&D only; not for human or diagnostic use.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 13488-22-7
Cat. No. B079982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8,11-Eicosatriynoic acid
CAS13488-22-7
Synonyms5,8,11-eicosatriynoic acid
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC#CCC#CCC#CCCCC(=O)O
InChIInChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-8,11,14,17-19H2,1H3,(H,21,22)
InChIKeyOWYNLPMPYBYKJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





5,8,11-Eicosatriynoic Acid (CAS 13488-22-7): Core Identity, Structure, and Inhibitor Profile for Procurement Decisions


5,8,11-Eicosatriynoic acid (ETI; CAS 13488-22-7) is a C20 polyunsaturated fatty acid defined by three triple bonds at the 5, 8, and 11 positions [1]. This acetylenic structure classifies it as a non-metabolizable analog of arachidonic acid, which functionally positions it as a pan-lipoxygenase inhibitor . Unlike standard anti-inflammatory agents that primarily target cyclooxygenase (COX), ETI's triple-bond backbone confers distinct enzymatic selectivity, making it a critical chemical probe for dissecting the lipoxygenase arm of the arachidonic acid cascade in experimental pharmacology.

Why 5,8,11-Eicosatriynoic Acid (ETI) Cannot Be Interchanged with Other LOX or COX Inhibitors


Procurement of a generic lipoxygenase (LOX) inhibitor or arachidonic acid analog is high-risk due to significant cross-reactivity and potency cliffs. 5,8,11-Eicosatriynoic acid (ETI) exhibits a quantifiable selectivity window between LOX and cyclooxygenase (COX) that is not universal across its structural analogs. For instance, the closely related analog ETYA (5,8,11,14-eicosatetraynoic acid) displays a much narrower LOX/COX selectivity (approximately 2-fold) compared to the >14-fold window of ETI [1]. Similarly, substitution with the natural product baicalein introduces off-target calcium mobilization effects that are absent with ETI [2]. Substituting ETI with a generic COX inhibitor like indomethacin fails to address LOX-mediated pathways entirely . These quantifiable differences in selectivity and off-target activity directly impact the interpretability of experimental outcomes in arachidonic acid cascade studies.

Product-Specific Quantitative Evidence Guide: 5,8,11-Eicosatriynoic Acid (ETI) vs. Closest Comparators


ETI vs. ETYA: Quantified LOX/COX Selectivity Window Differentiation

5,8,11-Eicosatriynoic acid (ETI) demonstrates a quantifiably broader selectivity window between 12-lipoxygenase (12-LO) and cyclooxygenase (COX) compared to its closest structural analog, 5,8,11,14-eicosatetraynoic acid (ETYA). While both compounds inhibit these enzymes, the magnitude of their differential activity is distinct and decisive for experimental design [1].

Lipoxygenase Inhibition Enzymatic Selectivity Arachidonic Acid Cascade

ETI vs. Baicalein and Phenidone: Intracellular Calcium Mobilization as a Differentiating Off-Target Effect

In a comparative study of three structurally dissimilar LOX inhibitors, 5,8,11-eicosatriynoic acid (ETI), baicalein, and phenidone, only ETI was shown to functionally attenuate thrombin- and U46619-induced platelet intracellular calcium mobilization and subsequent aggregation in washed human platelets [1].

Platelet Pharmacology Calcium Signaling Off-Target Profiling

ETI vs. Other LOX Inhibitors (Baicalein, ETYA, Caffeic Acid, Esculetin, REV-5901, L-655238): Calcium Mobilization as a Unique Effect

A comparative screening of lipoxygenase inhibitors revealed that 5,8,11-eicosatriynoic acid (ETI) possesses a unique capacity to mobilize intracellular calcium ([Ca2+]i) in MDCK renal tubular cells, an effect not shared by a panel of structurally and mechanistically diverse LOX inhibitors [1].

Renal Cell Physiology Calcium Signaling Off-Target Effects

ETI vs. ETYA: Potency in Inhibiting Leukotriene C4 (LTC4) Biosynthesis

5,8,11-Eicosatriynoic acid (ETI) exhibits potent inhibition of stimulated leukotriene C4 (LTC4) biosynthesis, a key mediator of allergic and inflammatory responses. While the closely related analog ETYA is also active, the reported ID50 for ETI provides a specific, quantifiable benchmark for experimental use [1][2].

Leukotriene Synthesis Mast Cell Biology Inflammation

ETI vs. ETYA: Antioxidant Activity and Meiosis Inhibition at Supra-Pharmacological Concentrations

At concentrations significantly exceeding those required for LOX inhibition, both 5,8,11-eicosatriynoic acid (ETI) and its analog ETYA inhibit spontaneous germinal vesicle breakdown (GVBD) in oocytes. This effect is attributed to direct antioxidant activity rather than LOX inhibition, defining a concentration-dependent functional threshold [1].

Oocyte Maturation Antioxidant Activity Reproductive Biology

Best Research and Industrial Application Scenarios for 5,8,11-Eicosatriynoic Acid (ETI) Based on Quantified Evidence


Pharmacological Dissection of the Arachidonic Acid Cascade in Platelets and Leukocytes

Use ETI as a primary chemical probe to inhibit the 12-lipoxygenase pathway while minimizing confounding cyclooxygenase inhibition. The documented 14-fold selectivity window (12-LO ID50 = 24 µM vs. COX ID50 = 340 µM) enables researchers to attribute observed biological effects to LOX-dependent mechanisms with greater confidence than when using less selective analogs like ETYA [1]. This is particularly relevant for studies investigating platelet function, leukotriene biosynthesis, and inflammatory signaling where pathway crosstalk is a concern.

Investigating LOX-Independent Calcium Signaling in Renal and Epithelial Cell Models

Employ ETI as a unique pharmacological tool to induce and study calcium release from intracellular stores (endoplasmic reticulum and mitochondria) in a LOX-independent manner. ETI's capacity to increase [Ca2+]i (EC50 = 20 µM in MDCK cells) is not shared by other common LOX inhibitors (baicalein, ETYA, esculetin, etc.), making it a selective probe for this specific off-target effect [2]. This application is valuable for researchers studying calcium homeostasis, store-operated calcium entry, and related signaling pathways in renal and epithelial physiology.

Validating LOX-Mediated Platelet Activation and Thrombosis Mechanisms

Utilize ETI to investigate the role of lipoxygenase products in platelet activation and aggregation. ETI has been shown to attenuate thrombin- and thromboxane mimetic-induced increases in platelet intracellular calcium and subsequent aggregation, an effect that persists even when cation channels are blocked [3]. This makes ETI a valuable comparator for studies of anti-platelet agents and for elucidating the contribution of the 12-LO pathway to thrombotic processes.

Concentration-Controlled Studies of Meiosis and Antioxidant Activity in Reproductive Biology

Design experiments to differentiate between LOX-dependent and antioxidant-mediated effects on oocyte maturation. ETI inhibits spontaneous GVBD in oocytes at a minimum effective dose of 100 µM, a concentration approximately 30- to 50-fold higher than its LOX IC50 [4]. By using ETI at concentrations ≤20 µM, researchers can study LOX-specific effects, while concentrations ≥100 µM can be used to probe antioxidant mechanisms. This dual-use capability, when properly controlled, makes ETI a versatile tool in reproductive biology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,8,11-Eicosatriynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.